2-[(5-Chloropyridin-2-yl)carbamoyl]-3-nitrobenzoic acid
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Overview
Description
2-[(5-Chloropyridin-2-yl)carbamoyl]-3-nitrobenzoic acid is a chemical compound with the molecular formula C13H8ClN3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a chloropyridine moiety attached to a carbamoyl group, which is further connected to a nitrobenzoic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyridin-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves multiple steps. One common method includes the reaction of 5-chloropyridine-2-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloropyridin-2-yl)carbamoyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloropyridine group.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoic acids and different carbamoyl derivatives.
Scientific Research Applications
2-[(5-Chloropyridin-2-yl)carbamoyl]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Chloropyridin-2-yl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloropyridine moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chloropyridin-2-yl)carbamoyl]formate hydrochloride
- 2-[(5-Chloropyridin-2-yl)carbamoyl]amino]benzoic acid
Uniqueness
2-[(5-Chloropyridin-2-yl)carbamoyl]-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)carbamoyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-7-4-5-10(15-6-7)16-12(18)11-8(13(19)20)2-1-3-9(11)17(21)22/h1-6H,(H,19,20)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJDGUABQNVISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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